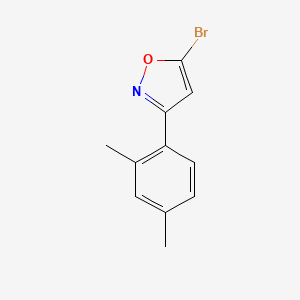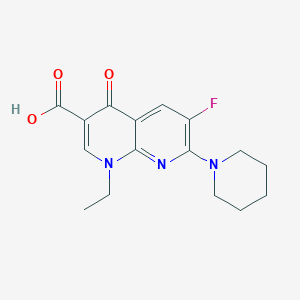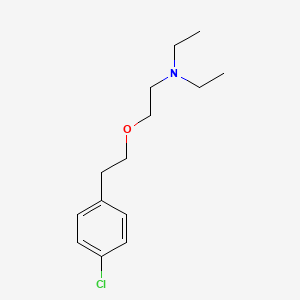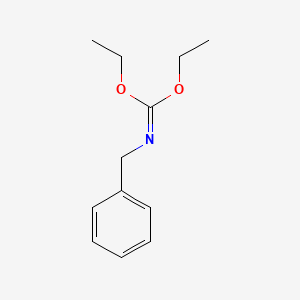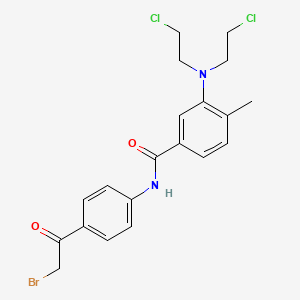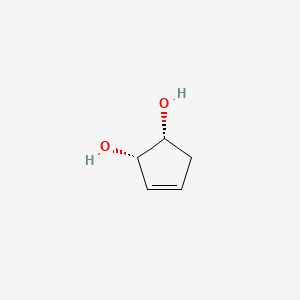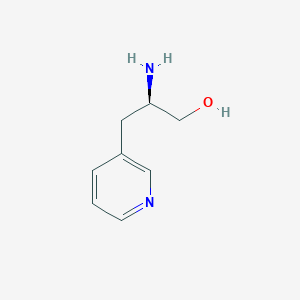
3-Pyridinepropanol,beta-amino-,(betaR)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) is a chemical compound that features a pyridine ring attached to a propanol chain with an amino group at the beta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable propanol derivative.
Reaction Conditions: The reaction conditions often include the use of a base to deprotonate the propanol, followed by nucleophilic substitution to introduce the amino group at the beta position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines.
Applications De Recherche Scientifique
3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinepropanol: Lacks the amino group at the beta position.
Beta-Amino-3-pyridinepropanol: Similar structure but may differ in stereochemistry.
3-Pyridinepropanol, alpha-amino-: Amino group is at the alpha position instead of the beta position.
Uniqueness
3-Pyridinepropanol, beta-amino-, (betaR)-(9CI) is unique due to its specific stereochemistry and the presence of both the pyridine ring and the beta-amino group. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2R)-2-amino-3-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2/t8-/m1/s1 |
Clé InChI |
XKBHUHOUKQVIHT-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C[C@H](CO)N |
SMILES canonique |
C1=CC(=CN=C1)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



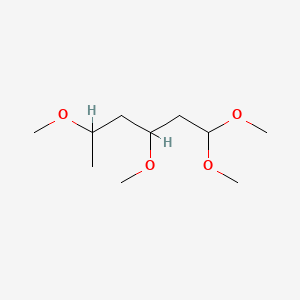
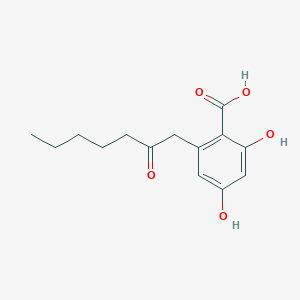
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)

